molecular formula C11H8INO3 B8336478 1-Iodo-7-methoxy-2-nitronaphthalene

1-Iodo-7-methoxy-2-nitronaphthalene

Cat. No. B8336478
M. Wt: 329.09 g/mol
InChI Key: YGSTUEUIEBNTIK-UHFFFAOYSA-N
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Patent
US09249102B2

Procedure details

The mixture of 1-iodo-7-methoxy-2-nitronaphthalene (3.7 g, 11.24 mmol), CuI (2.3 g, 12.08 mmol) and KF (1 g, 17.24 mmol) in N,N-dimethylformamide (50 ml) was stirred for 0.5 h at 120° C. before the addition of 2,2-difluoro-2-(fluorosulfonyl)acetate (2.3 g, 11.97 mmol). The resulting solution was stirred for another 0.5 h at 120° C. and then quenched by water (300 ml). The crude product was extracted with dichloromethane (3×100 ml) and the organic fractions were combined and washed by brine (3×150 ml). The organic layers were dried over anhydrous magnesium sulfate, filtered, and concentrated under vacuum to give a residue, which was purified by silica gel column chromatography using 1%-10% ethyl acetate in petroleum ether to afford 7-methoxy-2-nitro-1-(trifluoromethyl)naphthalene as a off-white solid (2 g, 66%). 1H NMR (300 MHz, DMSO): δ 8.48 (d, J=8.7 Hz, 1H), 8.21 (d, J=9.3 Hz, 1H), 7.84 (d, J=8.7 Hz, 1H), 7.56 (dd, J=9.0, 2.1 Hz, 1H), 7.41 (s, 1H), 3.96 (s, 3H).
Quantity
3.7 g
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
2.3 g
Type
catalyst
Reaction Step One
Name
2,2-difluoro-2-(fluorosulfonyl)acetate
Quantity
2.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
I[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([O:12][CH3:13])[CH:10]=2)[CH:5]=[CH:4][C:3]=1[N+:14]([O-:16])=[O:15].[F-:17].[K+].[F:19][C:20]([F:28])(S(F)(=O)=O)C([O-])=O>CN(C)C=O.[Cu]I>[CH3:13][O:12][C:9]1[CH:10]=[C:11]2[C:6]([CH:5]=[CH:4][C:3]([N+:14]([O-:16])=[O:15])=[C:2]2[C:20]([F:28])([F:17])[F:19])=[CH:7][CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3.7 g
Type
reactant
Smiles
IC1=C(C=CC2=CC=C(C=C12)OC)[N+](=O)[O-]
Name
Quantity
1 g
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Name
CuI
Quantity
2.3 g
Type
catalyst
Smiles
[Cu]I
Step Two
Name
2,2-difluoro-2-(fluorosulfonyl)acetate
Quantity
2.3 g
Type
reactant
Smiles
FC(C(=O)[O-])(S(=O)(=O)F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred for another 0.5 h at 120° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched by water (300 ml)
EXTRACTION
Type
EXTRACTION
Details
The crude product was extracted with dichloromethane (3×100 ml)
WASH
Type
WASH
Details
washed by brine (3×150 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers were dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to give a residue, which
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
COC1=CC=C2C=CC(=C(C2=C1)C(F)(F)F)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 65.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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